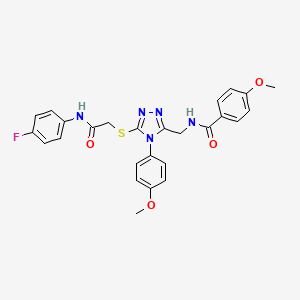
3-Iodo-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-nitroaniline is a compound with the CAS Number: 721925-17-3 . It has a molecular weight of 264.02 . The IUPAC name for this compound is 3-iodo-2-nitroaniline . It is a solid at room temperature .
Synthesis Analysis
The synthesis of nitroanilines can be achieved through various methods. One such method involves the reaction of regioisomeric nitroanilines with KI and HNO3/bentonite system using microwave energy in solvent-free conditions . Another method involves the reaction of 4-nitroaniline with iodine and silver acetate .Molecular Structure Analysis
The InChI code for 3-Iodo-2-nitroaniline is1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Nitro compounds can undergo various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . For instance, 2-iodo-4-nitroaniline can react with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .Physical And Chemical Properties Analysis
3-Iodo-2-nitroaniline is a solid at room temperature . Nitro compounds, such as 3-Iodo-2-nitroaniline, have high dipole moments, which are in accord with the polar character of the nitro group . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学的研究の応用
Supramolecular Compound Synthesis
3-Iodo-2-nitroaniline plays a role in the synthesis of novel inorganic–organic hybrid supramolecular compounds. For instance, a study synthesized a compound named (2-nitroanilinium)(18-crown-6)(IO4), characterized by single-crystal X-ray diffraction, infrared analysis, and other techniques. This compound exhibits a reversible phase transition, indicating its potential utility in materials science and engineering (Liu et al., 2017).
Selective Growth of Crystal Polymorphs
The compound is involved in the selective growth of crystal polymorphs. A study demonstrated that orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline can be selectively grown using specific templates, which is significant for materials science and crystal engineering (Hiremath, Varney, & Swift, 2004).
Contrast Agents in Magnetic Resonance Imaging (MRI)
Nitroxide radicals, which include derivatives of nitroaniline, are used as contrast agents in MRI. These agents participate in cellular redox reactions, providing insights into the redox status of tissues, such as tumors (Hyodo et al., 2006).
Fe-Organic Complexation Studies
1-nitroso-2-napthol, related to nitroaniline, was used to study Fe speciation and its interaction with organic ligands in seawater. This research is crucial for understanding marine chemistry and the role of iron in aquatic environments (Witter & Luther, 1998).
Bonding in Amorphous Carbon Nitride
Research on carbon nitride, a material potentially comprising nitroaniline bonds, has focused on producing crystalline super-hard phases. Studies aim to understand the chemical bonding in amorphous carbon nitride, which is pivotal for advancements in material science (Rodil & Muhl, 2004).
Pathophysiological Function of Nitric Oxide and Reactive Oxygen Species
Nitroaniline derivatives are used to study the biological process of protein tyrosine nitration, a critical interaction between nitric oxide and reactive oxygen species. This research has implications in understanding various diseases and oxidative stress (Ischiropoulos, 1998).
作用機序
Safety and Hazards
3-Iodo-2-nitroaniline is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
将来の方向性
特性
IUPAC Name |
3-iodo-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLZSSAVLKVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

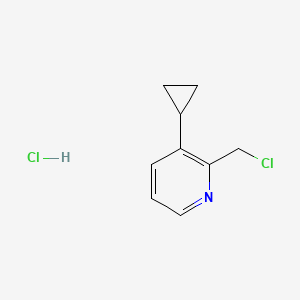
![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)
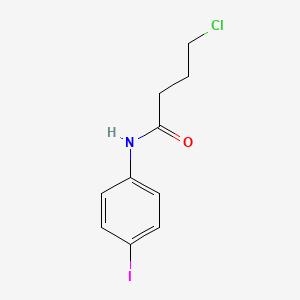
![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)
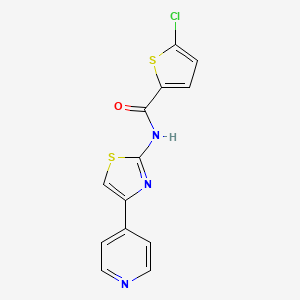
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)
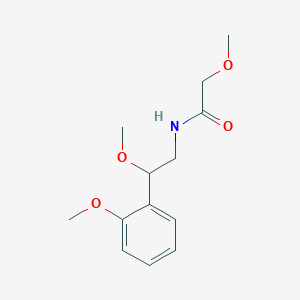
![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
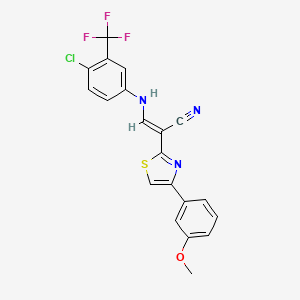

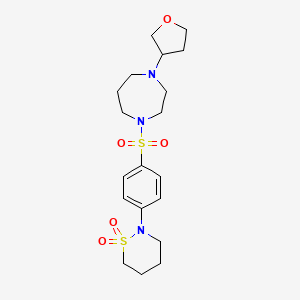
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)
